molecular formula C10H8BrN3O2 B3062266 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione CAS No. 21333-03-9

6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione

Cat. No.: B3062266
CAS No.: 21333-03-9
M. Wt: 282.09 g/mol
InChI Key: KVJLEUZMCGNFGQ-UHFFFAOYSA-N
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Description

6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative characterized by a 4-bromophenylamino substituent at the 6-position of the heterocyclic core. Its molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of 298.10 g/mol. The compound’s structure features a planar pyrimidine-2,4-dione ring system, which is critical for interactions with biological targets, such as enzymes or receptors. The 4-bromo substituent on the phenyl group enhances lipophilicity and may influence binding affinity through steric and electronic effects .

Pyrimidine-2,4-diones, also known as uracil derivatives, are widely studied for their pharmacological and agrochemical applications. Modifications at positions 1, 3, 5, and 6 of the pyrimidine ring significantly alter biological activity, solubility, and metabolic stability .

Properties

CAS No.

21333-03-9

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

6-(4-bromoanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16)

InChI Key

KVJLEUZMCGNFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)Br

Other CAS No.

21333-03-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with a pyrimidine derivative under specific conditions. One common method includes the use of palladium-catalyzed Suzuki cross-coupling reactions. This method involves the coupling of 4-bromoaniline with a pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with nucleophiles like amines and carbonyl-containing reagents. In one protocol, reaction with ω-bromo-4-methoxyacetophenone (14 ) in 1,4-dioxane at room temperature produces 15 (4-bromo-2-((4,6-diamino-1-(2,5-dioxo-imidazolidin-4-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)(imino)methyl)-3-(4-methoxyphenyl)but-2-enenitrile) within 2 hours . This product forms via nucleophilic attack at the pyrimidine’s electrophilic C-5 position.

Reaction PartnerConditionsProductSpectral Data (MS/NMR)
ω-Bromo-4-methoxyacetophenone1,4-dioxane, RT, 2 h15 MS: m/z 500/502 [M⁺]; ¹³C NMR: 88.6 (C=C), 160.7 (C=O)

Cyclization and Ring Expansion

Treatment with 5-ureidohydantoin (2 ) under basic conditions induces cyclization to form fused pyrimidine derivatives . The reaction proceeds via nucleophilic substitution followed by intramolecular ring closure. For example:

  • Formation of 7 (fused pyrimidine) occurs through a one-step catalyst-mediated process .

Hydrazine Derivatives Formation

Reaction with hydrazine hydrate (20a ) or phenylhydrazine (20b ) in ethanol under reflux yields hydrazone derivatives 21a and 21b . These products show enhanced planarity due to conjugation, confirmed by ¹H NMR upfield shifts (δ 2.8–3.1 ppm for NH₂ groups) .

Hydrazine SourceProductReaction TimeKey Spectral Features
Hydrazine hydrate21a 4 h¹H NMR: δ 6.8–7.3 (aromatic H)
Phenylhydrazine21b 4 hMS: m/z 528 [M⁺]

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Although experimental data for this specific compound is sparse, related 4-bromophenyl-pyrimidines undergo palladium-catalyzed cross-coupling with arylboronic acids to form biaryl systems .

Reductive Transformations

Controlled reduction of the pyrimidine’s carbonyl groups is achievable using agents like NaBH₄ or LiAlH₄. For instance:

  • Reduction of the 2,4-dione moiety yields dihydroxy intermediates, which can dehydrate to form unsaturated analogs.

Mechanistic Insights

Key reaction pathways involve:

  • Nucleophilic attack at electron-deficient pyrimidine carbons (C-5/C-6) .

  • Tautomerization between keto-enol forms, enhancing reactivity toward electrophiles.

  • Coordination with metal catalysts in cross-coupling reactions, facilitated by the bromine’s leaving-group ability .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

One of the primary applications of pyrimidine-2,4-dione derivatives, including 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione, is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes implicated in the degradation of extracellular matrix components and are associated with various diseases such as arthritis, cancer metastasis, and cardiovascular diseases. The inhibition of MMPs by these compounds can potentially mitigate tissue breakdown and promote healing processes in conditions like inflammatory bowel disease and age-related macular degeneration .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, this compound has been studied for its ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell survival pathways. This mechanism is particularly relevant for cancers that exhibit resistance to conventional therapies .

Antimicrobial Activity

The compound's structure allows it to interact with various biological targets, leading to antimicrobial effects. Studies have shown that certain pyrimidine derivatives can inhibit bacterial growth and have potential applications in treating infections caused by resistant strains .

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. These synthetic pathways are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.

Derivative Development

Research into the modification of the pyrimidine core has led to the creation of various derivatives that exhibit enhanced potency against specific biological targets, including CDK (cyclin-dependent kinases) inhibitors which are vital in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
MMP InhibitionDemonstrated efficacy in reducing tissue breakdown in inflammatory diseases.
Anticancer ActivityShowed potential as a CDK inhibitor leading to apoptosis in cancer cells.
Antimicrobial EffectsExhibited significant activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
6-(4-Iodo-phenylamino)-1H-pyrimidine-2,4-dione (C9) 6-(4-Iodo-phenylamino) 345.10 DNA polymerase III inhibition
6-[(2-Chlorophenyl)amino]-1H-pyrimidine-2,4-dione 6-(2-Chloro-phenylamino) 237.64 Higher density (1.488 g/cm³)
3-Phenyl-6-propyl-1H-pyrimidine-2,4-dione (C10) 3-Phenyl, 6-propyl 244.28 Potential kinase inhibition
5-Bromo-1H-pyrimidine-2,4-dione 5-Bromo 193.98 Cholinesterase inhibition
Bromacil 5-Bromo, 6-methyl, 3-(1-methylpropyl) 261.12 Herbicide (photosystem II inhibitor)
Key Observations :
  • Halogen Substituents: The 4-bromo group in the target compound enhances steric bulk and electron-withdrawing effects compared to the 4-iodo (C9) and 2-chloro () analogues.
  • In contrast, 6-substituted derivatives (e.g., bromacil) prioritize modifications that optimize target engagement .
Inhibition of Enzymes and Receptors :
  • Cholinesterase Inhibition : 5-Bromo-1H-pyrimidine-2,4-dione (MW 193.98) demonstrates moderate acetylcholinesterase (AChE) inhibition, whereas bromacil’s 3-(1-methylpropyl) group shifts its activity toward herbicide applications .
  • DNA Polymerase III Inhibition: C9 (6-(4-iodo-phenylamino)) and the target compound share structural similarity with 6-azauracil (6-AU), a known inhibitor. Docking studies suggest that the 4-bromo group in the target compound may form hydrophobic interactions with residues like Arg 403 in Mycobacterium tuberculosis DnaE2, though C9’s larger iodine atom could improve binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound 6-[(2-Chlorophenyl)amino]-1H-pyrimidine-2,4-dione Bromacil
Molecular Weight (g/mol) 298.10 237.64 261.12
Density (g/cm³) Not reported 1.488 1.51
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~1.9
Melting Point Not reported Not reported 158–160°C

The higher density of 6-[(2-chlorophenyl)amino]-1H-pyrimidine-2,4-dione (1.488 g/cm³) suggests tighter molecular packing compared to the brominated analogue, which may influence crystallization and formulation .

Biological Activity

6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula C10H8BrN3O2 and contains a pyrimidine core, which is known for its pharmacological versatility. The presence of the bromine atom and the phenylamino group enhances its biological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, one study highlighted that certain pyrido[2,3-d]pyrimidines demonstrated significant anticancer effects with IC50 values in the low micromolar range against various cancer cell lines, including prostate and lung cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Compounds similar to this pyrimidine derivative have been shown to inhibit key kinases involved in cancer progression, such as EGFR and VEGFR2. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound may induce apoptosis through the activation of caspases and modulation of the cell cycle. For example, studies have shown that certain derivatives lead to DNA fragmentation and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives have demonstrated antimicrobial effects. The compound's structure allows it to interact with microbial targets effectively. For instance, related compounds have been reported to exhibit activity against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for targeted biological pathways. For example, substituents like bromine can influence binding affinity and selectivity towards specific kinases .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.5 to 5 µM. These findings suggest potential for further development as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The study found that compounds similar to this compound displayed notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL. This highlights the compound's potential utility in treating infections caused by resistant bacterial strains .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-70.5 - 5 µM
AnticancerHCT1160.5 - 5 µM
AntimicrobialGram-positive bacteria32 µg/mL
AntimicrobialGram-negative bacteria32 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-bromo-phenylamino)-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, allylation strategies (e.g., using allyl-pent-4-enyl groups) have been employed for analogous pyrimidine-2,4-diones, with yields influenced by temperature, solvent polarity, and catalyst loading . Optimization of reaction time and purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >85% purity.

Q. How can the crystal structure of this compound be resolved, and what software is commonly used for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks can be analyzed using Mercury or Olex2 .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

  • NMR : In 1^1H NMR, the NH proton (from the phenylamino group) appears as a broad singlet near δ 10–12 ppm. The pyrimidine ring protons resonate as singlets between δ 7.5–8.5 ppm. IR : Stretching vibrations for C=O (1670–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm the dione and amino groups. HRMS : A molecular ion peak matching the exact mass (e.g., [M+H]+^+ at m/z 296.02) validates the molecular formula.

Advanced Research Questions

Q. How does this compound interact with biological targets like DNA polymerase III, and what computational methods support these findings?

  • Molecular docking (e.g., using GOLD or AutoDock) reveals binding affinities to enzyme active sites. For example, the bromophenyl group may form hydrophobic interactions with residues like Arg 403 in Mycobacterium tuberculosis DnaE2, while the dione moiety participates in hydrogen bonding. Comparative studies with iodinated analogues (e.g., C9 in ) show halogen size impacts binding pocket occupancy and inhibitory potency.

Q. What contradictions exist in reported IC50_{50} values for halogenated pyrimidine-diones against antioxidant enzymes like glutathione peroxidase (GPx)?

  • Discrepancies arise from assay conditions (e.g., substrate concentration, enzyme source). For instance, 5-bromo-uracil derivatives in showed IC50_{50} values ranging from 2–15 µM depending on the substituent (e.g., sulfonyl vs. acetyl groups). Researchers must standardize protocols (e.g., fixed NADPH/GSH ratios) and validate results with kinetic assays (e.g., Lineweaver-Burk plots).

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Systematic substitution of the bromine atom (e.g., with iodine or methyl groups) and modification of the phenylamino moiety (e.g., introducing electron-withdrawing groups) can enhance target selectivity. For example, iodinated analogues in exhibited higher GOLD fitness scores (35–42) than brominated versions, suggesting improved steric compatibility.

Q. What experimental strategies address low solubility of this compound in aqueous buffers during in vitro assays?

  • Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation improve solubility without cytotoxicity. Alternatively, pro-drug approaches (e.g., esterification of the dione moiety) enhance bioavailability, as seen with 5-fluorouracil derivatives . Dynamic light scattering (DLS) monitors aggregation during dose-response experiments.

Methodological Considerations

Q. How should researchers handle discrepancies between computational docking predictions and in vitro inhibitory activity?

  • Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd_d) and thermodynamics, resolving false positives from static docking models .

Q. What precautions are necessary when synthesizing or handling brominated pyrimidine-diones due to potential toxicity?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Waste must be neutralized with 10% sodium bicarbonate before disposal. While safety data for this specific compound are limited, structurally similar pyrimidine-diones (e.g., 6-amino-1-benzyl derivatives) show no acute hazards but require caution in aquatic environments .

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